

# Technical Guide: 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Cat. No.: B7858832

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CAS: 1156375-09-5 Role: Strategic Aryl Bromide for Solubility-Enhanced Pharmacophore Synthesis

## Executive Summary

**2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene** is a high-value halogenated building block characterized by the presence of a reactive bromine handle and a solubilizing 2-ethoxyethoxy (diethylene glycol monoethyl ether) side chain. In drug discovery, this compound serves as a critical precursor for introducing the 2-ethoxyethoxy-4-methylphenyl moiety into larger scaffolds.

This structural motif is particularly relevant in the design of metabolic disease therapeutics (e.g., SGLT2 inhibitor analogs) and kinase inhibitors, where the ether chain modulates lipophilicity (LogP) and aqueous solubility without significantly altering the steric footprint compared to long-chain alkyls. The bromine substituent enables versatile downstream functionalization via lithiation, Grignard formation, or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

## Chemical Profile & Properties[1][2][3][4][5]

Parameter	Specification
IUPAC Name	2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene
CAS Number	1156375-09-5
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BrO <sub>2</sub>
Molecular Weight	259.14 g/mol
Physical State	Pale yellow to colorless liquid
Boiling Point	~310°C (Predicted)
Density	~1.3 g/cm <sup>3</sup>
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups	Aryl Bromide (Electrophile/Metallation handle), Ether (H-bond acceptor)

## Synthetic Utility & Mechanism[6]

The synthesis and utility of CAS 1156375-09-5 revolve around its two primary functional sites: the aryl bromide and the glycol ether tail.

## Retrosynthetic Analysis

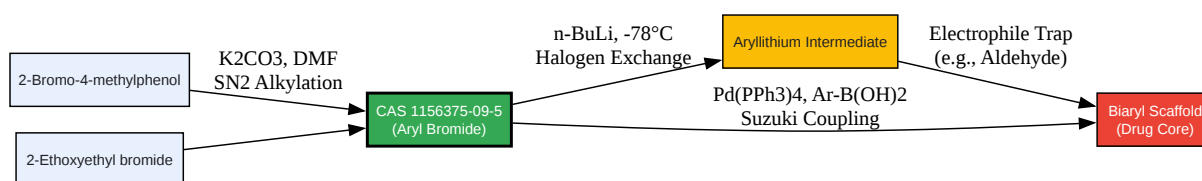
The most robust synthetic route avoids direct bromination of the ether, which can lead to regiochemical mixtures. Instead, a convergent Williamson Ether Synthesis is preferred, coupling a pre-brominated phenol with an alkyl halide.

- Precursors: 2-Bromo-4-methylphenol + 2-Ethoxyethyl bromide (or Tosylate).
- Mechanism: S<sub>N</sub>2 Nucleophilic Substitution.
- Advantage: Guarantees the position of the bromine atom relative to the methyl and ether groups.

## Mechanistic Pathway: Metalation & Coupling

Once synthesized, the compound acts as a nucleophilic partner (via metalation) or an electrophilic partner (in Pd-catalysis).

- Lithiation (Halogen-Metal Exchange): Treatment with n-BuLi at -78°C generates the aryllithium species. The ortho-alkoxy group can provide mild directing group assistance (DoM), stabilizing the lithium intermediate via coordination.
- Suzuki-Miyaura Coupling: The C-Br bond undergoes oxidative addition to Pd(0), facilitating coupling with aryl boronic acids. This is the primary method for constructing biaryl cores found in gliflozins and other bioactive molecules.



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Figure 1: Synthetic workflow from precursors to downstream application in scaffold construction.

## Experimental Protocols

### Protocol A: Synthesis via Williamson Etherification

This protocol ensures high regioselectivity and yield.

Reagents:

- 2-Bromo-4-methylphenol (1.0 equiv)
- 2-Bromoethyl ethyl ether (1.2 equiv)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 equiv)

- Potassium Iodide (KI) (0.1 equiv, catalyst)
- Solvent: Acetonitrile (ACN) or DMF

#### Procedure:

- Setup: Charge a round-bottom flask with 2-Bromo-4-methylphenol and anhydrous ACN.
- Deprotonation: Add  $K_2CO_3$  and stir at room temperature for 30 minutes to form the phenoxide.
- Alkylation: Add 2-Bromoethyl ethyl ether and catalytic KI.
- Reflux: Heat the mixture to reflux (80°C for ACN) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
- Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.
- Extraction: Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine.
- Purification: Dry over  $Na_2SO_4$  and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

#### Validation:

- $^1H$  NMR ( $CDCl_3$ ): Look for the characteristic triplet/multiplet of the ethoxyethoxy chain at  $\delta$  4.1–3.5 ppm and the aromatic signals (singlet at ~7.4 ppm for H3, doublets for H5/H6).

## Protocol B: Grignard Formation (Downstream Application)

Use this protocol to convert CAS 1156375-09-5 into a nucleophile for coupling.

#### Reagents:

- CAS 1156375-09-5 (1.0 equiv)[1]

- Magnesium turnings (1.2 equiv)
- Iodine (crystal, catalyst)
- Solvent: Anhydrous THF

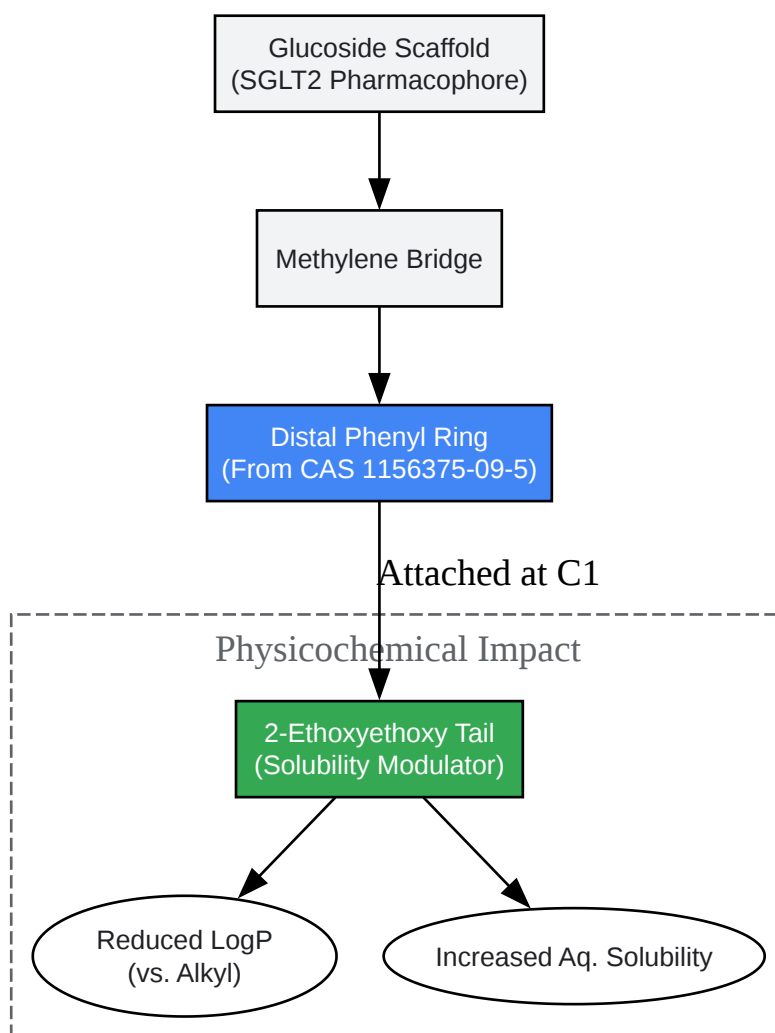
#### Procedure:

- Activation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of I<sub>2</sub>.
- Initiation: Add 10% of the bromide solution in THF to the Mg. Heat gently until the iodine color fades and reflux begins.
- Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.
- Completion: Reflux for 1 hour after addition. The resulting Grignard reagent is ready for reaction with electrophiles (e.g., aldehydes, ketones, or Weinreb amides).

## Application Case Study: SGLT2 Inhibitor Analog Design

In the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (gliflozins), the balance between lipophilicity and polarity is critical for oral bioavailability.

- Problem: Standard alkylphenyl tails can lead to high LogP (>4), resulting in poor solubility and high protein binding.
- Solution: Replacing a propyl or ethyl tail with the (2-ethoxyethoxy) motif (derived from CAS 1156375-09-5) lowers the LogP by introducing ether oxygens (H-bond acceptors) while maintaining the steric bulk necessary for filling the hydrophobic pocket of the SGLT2 receptor.
- Mechanism: The ether oxygen interacts with water molecules, creating a "hydration shell" that improves the drug's solubility profile without disrupting the hydrophobic interactions of the tolyl ring within the active site.



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Figure 2: Structural role of the 2-ethoxyethoxy-4-methylphenyl moiety in drug design.

## Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from light.
- Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

## References

- Williamson Ether Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- SGLT2 Inhibitor SAR:Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism. [Link](#) (Context for aryl ether tails in gliflozins).
- Cross-Coupling Methodologies:Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link](#)
- Compound Data:PubChem Compound Summary for CAS 1156375-09-5 Analogues. National Center for Biotechnology Information. [Link](#)

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## Sources

- 1. 2104212-81-7|1-Bromo-2-(2-bromoethoxy)-4-methylbenzene|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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